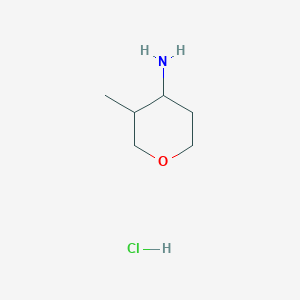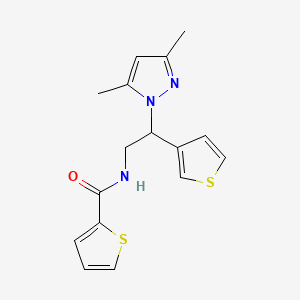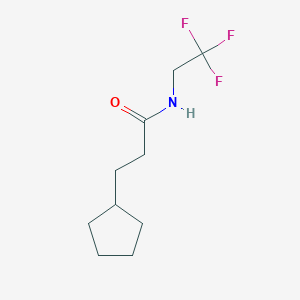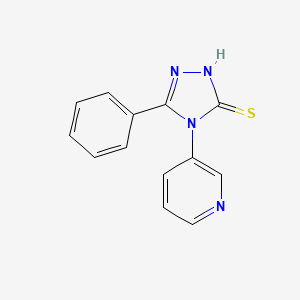![molecular formula C22H17ClN2O3S B2892320 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-08-9](/img/no-structure.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pesticidal Applications
This compound shows promise in the development of new pesticides. Its structure, which includes a thieno[2,3-d]pyrimidine-2,4-dione moiety, could be effective in larvicidal and fungicidal activities. The presence of the chlorophenyl group may enhance its binding affinity to target enzymes in pests, potentially leading to high-efficiency pesticides with low toxicity and residue .
Anticancer Research
The thieno[2,3-d]pyrimidine scaffold is often explored for its anticancer properties. Derivatives of this compound could be synthesized and tested against various cancer cell lines, such as breast and colorectal cancer cells, to evaluate their cytotoxic activities. This could lead to the development of novel chemotherapy agents .
Antimicrobial Activities
Compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities. By incorporating this structure, derivatives of the compound could be potent antimicrobial agents, potentially useful in treating bacterial infections .
Material Science Applications
In material science, the compound’s derivatives could be used to synthesize new heterocyclic systems with potential applications in creating novel materials. These materials might possess unique properties such as high thermal stability or specific electronic characteristics, useful in various industrial applications .
Environmental Science Impact
The compound’s derivatives could be studied for their environmental impact, particularly in the context of biodegradation. The introduction of amide structures may be beneficial for the biodegradation of pesticides, reducing environmental pollution and enhancing ecological safety .
Tyrosinase Inhibition
Specific substitutions on the compound’s structure could significantly impact its inhibitory potency against tyrosinase, an enzyme responsible for melanin production. This application is particularly relevant in the cosmetic industry for the development of skin-lightening products and the treatment of hyperpigmentation disorders .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid. This intermediate is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-chlorobenzoyl chloride", "5,6-dimethyl-3-phenyluracil", "Dehydrating agent" ], "Reaction": [ "Step 1: 2-aminothiophene-3-carboxylic acid is reacted with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid.", "Step 2: 2-chlorothiophene-3-carboxylic acid is then reacted with sodium hydride to form the corresponding thiol.", "Step 3: The thiol is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid.", "Step 4: 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
899929-08-9 |
Nom du produit |
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H17ClN2O3S |
Poids moléculaire |
424.9 |
Nom IUPAC |
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-14(2)29-21-19(13)20(27)25(17-6-4-3-5-7-17)22(28)24(21)12-18(26)15-8-10-16(23)11-9-15/h3-11H,12H2,1-2H3 |
Clé InChI |
IQMISMISEGOPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)

![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)

![5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2892244.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)


![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)
![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)